molecular formula C13H13ClN2 B13879482 4-Chloro-5-methyl-6-(2-methylbenzyl)pyrimidine

4-Chloro-5-methyl-6-(2-methylbenzyl)pyrimidine

Cat. No.: B13879482
M. Wt: 232.71 g/mol
InChI Key: RGBHIFQUYJTBHD-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-6-(2-methylbenzyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chlorine atom at position 4, a methyl group at position 5, and a 2-methylbenzyl group at position 6 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-6-(2-methylbenzyl)pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methylbenzylamine with 4-chloro-5-methylpyrimidine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-6-(2-methylbenzyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at position 5 can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrimidine derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-methyl-6-(2-methylbenzyl)pyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-6-(2-methylbenzyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-5-methyl-6-(2-methylbenzyl)pyrimidine can be compared with other similar compounds, such as:

    4-Chloro-5-methylpyrimidine: Lacks the 2-methylbenzyl group, which may result in different chemical and biological properties.

    5-Methyl-6-(2-methylbenzyl)pyrimidine: Lacks the chlorine atom at position 4, which can affect its reactivity and interactions.

    4-Chloro-6-(2-methylbenzyl)pyrimidine: Lacks the methyl group at position 5, leading to variations in its chemical behavior.

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

4-chloro-5-methyl-6-[(2-methylphenyl)methyl]pyrimidine

InChI

InChI=1S/C13H13ClN2/c1-9-5-3-4-6-11(9)7-12-10(2)13(14)16-8-15-12/h3-6,8H,7H2,1-2H3

InChI Key

RGBHIFQUYJTBHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=C(C(=NC=N2)Cl)C

Origin of Product

United States

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